D-Buthionine Sulfoximine: A Technical Guide to its Mechanism of Action and Research Applications
D-Buthionine Sulfoximine: A Technical Guide to its Mechanism of Action and Research Applications
This guide provides an in-depth exploration of the mechanism of action of D-Buthionine sulfoximine (BSO), a critical tool in cellular biology and drug development. We will delve into the intricacies of its interaction with the glutathione biosynthetic pathway, the resultant cellular consequences, and its application as a modulator of therapeutic response. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BSO's biochemical and cellular effects.
The Central Role of Glutathione in Cellular Homeostasis
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[1][2] It plays a pivotal role in a myriad of cellular processes, including:
-
Antioxidant Defense: GSH is a primary scavenger of reactive oxygen species (ROS), directly neutralizing them and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[3]
-
Detoxification: It participates in the detoxification of xenobiotics and endogenous toxins through conjugation reactions catalyzed by glutathione S-transferases.
-
Redox Signaling: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox state and influences various signaling pathways.[4]
Given its critical functions, the intracellular concentration of GSH is tightly regulated. The de novo synthesis of GSH is a two-step enzymatic process initiated by glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase (γ-GCS).[5][6] This enzyme catalyzes the rate-limiting step in GSH biosynthesis, making it a prime target for pharmacological intervention.[5][7]
D-Buthionine Sulfoximine: A Specific and Irreversible Inhibitor of Glutathione Synthesis
Buthionine sulfoximine (BSO) is a synthetic amino acid that serves as a potent and specific inhibitor of GCL.[8][9] Its mechanism of action is characterized by its stereospecificity and the irreversible nature of its binding to the enzyme.
Stereospecificity of BSO Isomers
Buthionine sulfoximine exists as four stereoisomers: L-Buthionine-(S)-sulfoximine, L-Buthionine-(R)-sulfoximine, D-Buthionine-(S)-sulfoximine, and D-Buthionine-(R)-sulfoximine. The inhibitory activity of BSO resides primarily in the L-isomers, which are structurally analogous to γ-glutamylcysteine, the product of the GCL-catalyzed reaction. The D-isomers are significantly less effective as inhibitors of GCL.[8] For clarity, commercially available BSO is often a racemic mixture, DL-buthionine-(S,R)-sulfoximine.
Molecular Mechanism of GCL Inhibition
The inhibition of GCL by BSO is a classic example of suicide inhibition. The process can be broken down into the following steps:
-
Binding to the Active Site: BSO, mimicking the natural substrate glutamate, binds to the active site of GCL.
-
Phosphorylation: In the presence of ATP, GCL catalyzes the phosphorylation of BSO, forming BSO-phosphate.[8]
-
Irreversible Binding: The BSO-phosphate intermediate binds tightly and irreversibly to the enzyme, leading to its inactivation.[8]
This irreversible inhibition effectively shuts down the de novo synthesis of glutathione, leading to a progressive depletion of intracellular GSH pools.[8][10]
Cellular Consequences of BSO-Mediated Glutathione Depletion
The depletion of intracellular GSH by BSO triggers a cascade of cellular events, primarily stemming from increased oxidative stress.
Increased Oxidative Stress
With diminished GSH levels, cells lose a significant component of their antioxidant defense system. This leads to an accumulation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, generated from normal metabolic processes.[3] This state of elevated oxidative stress can lead to:
-
Lipid Peroxidation: The oxidation of lipids in cellular membranes, compromising their integrity and function.[10]
-
DNA Damage: Oxidative damage to DNA, including the formation of 8-hydroxyguanine, can lead to mutations and genomic instability.[1][2]
-
Protein Oxidation: The oxidation of amino acid residues in proteins can lead to their dysfunction and degradation.
Induction of Apoptosis
Prolonged or severe oxidative stress is a potent inducer of apoptosis, or programmed cell death. BSO-induced GSH depletion has been shown to trigger apoptosis through various mechanisms, including:
-
Mitochondrial Dysfunction: Increased ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress can activate signaling pathways, such as the JNK and p38 MAPK pathways, which are involved in apoptosis.
-
Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. BSO treatment has been shown to lead to the activation of caspases, such as caspase-3.[3]
Sensitization to Therapeutic Agents
Many cancer cells exhibit elevated GSH levels, which contributes to their resistance to chemotherapy and radiation therapy.[11] GSH can detoxify chemotherapeutic agents and scavenge the ROS generated by radiation. By depleting intracellular GSH, BSO can sensitize cancer cells to these treatments.[5][10][11] This has been demonstrated for a range of agents, including:
-
Alkylating agents (e.g., melphalan, cisplatin): BSO enhances the cytotoxicity of these drugs by preventing their GSH-mediated detoxification.[11][12]
-
Radiation Therapy: BSO increases the efficacy of radiation by preventing the quenching of radiation-induced ROS.[11][13]
Summary and Future Perspectives
D-Buthionine sulfoximine is a powerful research tool for investigating the roles of glutathione in cellular physiology and pathophysiology. Its specific and irreversible inhibition of GCL provides a reliable method for depleting intracellular GSH, thereby enabling the study of the consequences of oxidative stress. The ability of BSO to sensitize cancer cells to conventional therapies continues to be an area of active investigation in oncology. As our understanding of the intricate interplay between redox balance and cellular signaling pathways deepens, the utility of BSO as a chemical probe is likely to expand into new areas of research.
References
-
Aoyama, K., & Nakaki, T. (2013). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. International Journal of Molecular Sciences, 14(12), 23995–24007. [Link]
-
Reactive oxygen species - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Kim, Y. I., Park, J. G., Kim, N. K., Bang, Y. J., Kim, S. T., & Choe, K. J. (1991). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean Medical Science, 6(1), 37–44. [Link]
-
Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. The Journal of Biological Chemistry, 257(22), 13704–13712. [Link]
-
Wang, F., Wang, H., Wang, X., Wang, Y., & Liu, J. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology Letters, 10(5), 2689–2695. [Link]
-
Wen, B., & Gorycki, P. (2019). Bioactivation of herbal constituents: mechanisms and toxicological relevance. Drug Metabolism Reviews, 51(4), 495–534. [Link]
-
Rana, R. S., & Sharma, R. (1996). Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung. Biochemical Pharmacology, 52(5), 763–769. [Link]
-
National Center for Biotechnology Information. (n.d.). DL-Buthionine-(S,R)-sulfoximine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Karbownik, M., Stasiak, M., Zygmunt, A., Zasada, K., & Lewinski, A. (2009). Glutathione depletion by buthionine sulfoximine induces oxidative damage to DNA in organs of rabbits in vivo. Biochemistry, 48(22), 4817–4823. [Link]
-
Palanisamy, A., & Lieberman, M. W. (2005). The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). BMC Neuroscience, 6, 20. [Link]
-
Kramer, R. A., Soble, M., & Howd, R. A. (1987). In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan. International Journal of Radiation Oncology, Biology, Physics, 13(6), 915–918. [Link]
-
Astor, M. B., & Chmielewski, G. (1988). Effect of BSO on the radiation response at low (0-4 Gy) doses. International Journal of Radiation Oncology, Biology, Physics, 15(3), 693–697. [Link]
-
Rahal, A., Kumar, A., Singh, V., Yadav, B., Tiwari, R., Chakraborty, S., & Dhama, K. (2014). Oxidative stress, prooxidants, and antioxidants: the interplay. BioMed Research International, 2014, 761264. [Link]
-
Giudice, E. D., & Montella, A. (2020). Nutraceutical Compounds as Sensitizers for Cancer Treatment in Radiation Therapy. Molecules, 25(22), 5434. [Link]
-
Hansson, J., Edgren, M., Ehrsson, H., Ringborg, U., & Nilsson, B. (1988). Effect of d,l-Buthionine-S,R-sulfoximine on Cytotoxicity and DNA Cross-Linking Induced by Bifunctional DNA-reactive Cytostatic Drugs in Human Melanoma Cells. Cancer Research, 48(1), 19–26. [Link]
-
Andringa, K. K., Coleman, M. C., Aykin-Burns, N., Hitchler, M. J., Walsh, S. A., Domann, F. E., & Spitz, D. R. (2006). Inhibition of glutamate cysteine ligase activity sensitizes human breast cancer cells to the toxicity of 2-deoxy-D-glucose. Cancer Research, 66(3), 1605–1610. [Link]
-
Karbownik, M., Stasiak, M., Zygmunt, A., Zasada, K., & Lewinski, A. (2009). Glutathione Depletion by Buthionine Sulfoximine Induces Oxidative Damage to DNA in Organs of Rabbits in Vivo. Biochemistry, 48(22), 4817–4823. [Link]
-
Blair, S. L., Heerdt, P., Sachar, S., Abolhoda, A., Hochwald, S., Cheng, H., & Burt, M. (1997). Antagonism of Buthionine Sulfoximine Cytotoxicity for Human Neuroblastoma Cell Lines by Hypoxia Is Reversed by the Bioreductive Agent Tirapazamine. Clinical Cancer Research, 3(10), 1849–1856. [Link]
-
Palamara, A. T., Ciriolo, M. R., D'Agostini, C., Di Francesco, L., & Rotilio, G. (2000). Role of PKC-δ activity in glutathione-depleted neuroblastoma cells. Journal of Neurochemistry, 75(5), 1930–1938. [Link]
-
Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: applications to mammalian blood and other tissues. Analytical Biochemistry, 27(3), 502–522. [Link]
-
Manning, J. M., Moore, W. R., Meister, A., & Jones, J. B. (1983). Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry, 22(8), 1887–1890. [Link]
-
Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397–417. [Link]
-
van de Veen, M., Visser, L., de Groot, D. J. A., van Meurs, M., Diepstra, A., van den Berg, A., & Kluiver, J. (2024). Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells. Journal of Applied Genetics, 65(1), 95–101. [Link]
-
Palamara, A. T., Ciriolo, M. R., D'Agostini, C., Di Francesco, L., & Rotilio, G. (2000). Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. Free Radical Biology and Medicine, 28(9), 1335–1345. [Link]
-
Flohé, L., & Günzler, W. A. (1984). Assays of glutathione peroxidase. Methods in Enzymology, 105, 114–121. [Link]
-
Al-Haddad, M., & El-Khatib, K. M. (2021). Application of nano-radiosensitizers in combination cancer therapy. Journal of Nanobiotechnology, 19(1), 203. [Link]
-
Ibhazehiebo, K., & Gavins, F. N. E. (2022). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants, 11(7), 1279. [Link]
-
Shrieve, D. C., Denekamp, J., & Minchinton, A. I. (1985). Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation. British Journal of Cancer, 52(2), 233–240. [Link]
-
Moore, C., & Borden, M. (2023). Improved Tumor Control Following Radiosensitization with Ultrasound-Sensitive Oxygen Microbubbles and Tumor Mitochondrial Respiration Inhibitors in a Preclinical Model of Head and Neck Cancer. Cancers, 15(8), 2374. [Link]
-
Domanski, L., & Perlik, M. (2022). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. International Journal of Molecular Sciences, 23(15), 8437. [Link]
-
Asai, A., Ota, Y., Furuya, Y., & Asai, A. (2018). Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors. Oncology Letters, 16(2), 1856–1862. [Link]
-
Bach, D. C., & Weerapana, E. (2023). Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis. Journal of the American Chemical Society, 145(49), 26653–26661. [Link]
Sources
- 1. Glutathione depletion by buthionine sulfoximine induces oxidative damage to DNA in organs of rabbits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke | MDPI [mdpi.com]
- 5. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Effect of BSO on the radiation response at low (0-4 Gy) doses - PubMed [pubmed.ncbi.nlm.nih.gov]
